2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione
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Overview
Description
2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives.
Preparation Methods
The synthesis of 2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . One common method includes the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol (IPA) and water, with a catalyst like SiO2-tpy-Nb, to obtain the final products with moderate to excellent yields (41–93%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Scientific Research Applications
2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of various materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of HIV reverse transcriptase, the compound binds to the enzyme and prevents it from catalyzing the synthesis of viral DNA from RNA, thereby inhibiting viral replication.
Comparison with Similar Compounds
2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives. Similar compounds include:
N-isoindoline-1,3-diones: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical reactivity and applications.
Phthalimides: These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety, similar to this compound
Properties
IUPAC Name |
2-[4-(tetrazol-2-yl)butyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-12-10-5-1-2-6-11(10)13(20)17(12)7-3-4-8-18-15-9-14-16-18/h1-2,5-6,9H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBULYIFVOWZTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN3N=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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